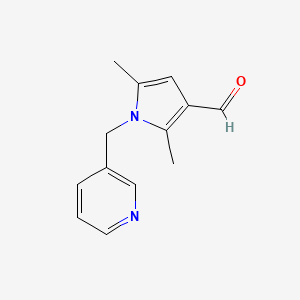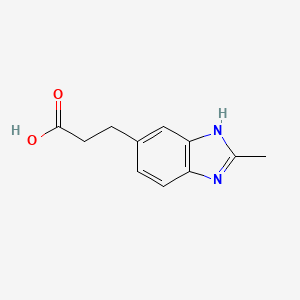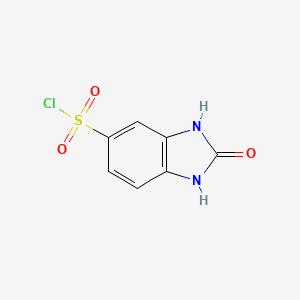
2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the empirical formula C13H14N2O . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 214.26 . Its SMILES string isCC1=CC(=C(N1CC2=CN=CC=C2)C)C=O , which represents the structure of the molecule in line notation. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its flash point is not applicable .Applications De Recherche Scientifique
Coordination Chemistry
The study by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of pyridine and benzimidazole compounds, which are related to the structure of "2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde." The review summarizes preparation procedures, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This research identifies potential areas for further investigation, including unknown analogs of these compounds Boča, Jameson, & Linert, 2011.
Sensory Analysis
Squara et al. (2022) explore the volatilome of hazelnuts, identifying key odorants that define the distinctive aroma blueprint of raw and roasted hazelnuts. This study provides insights into the sensory-driven analysis and the correlation between non-volatile precursors and key-aroma compounds, which can be relevant for understanding the sensory properties of compounds related to "this compound" in food science Squara et al., 2022.
Drug Discovery
Petri et al. (2021) review the use of the pyrrolidine ring, a core structure related to the target compound, in medicinal chemistry for the treatment of human diseases. The review emphasizes the pyrrolidine ring's utility in exploring the pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage Petri et al., 2021.
Heterocyclic Compounds Synthesis
Kaddouri et al. (2022) review 100 compounds tested against the pathogen Fusarium oxysporum, highlighting structure-activity relationships and the synthesis of targeted molecules. This research provides insights into the design of fungicidal agents and the role of heterocyclic compounds, relevant to the synthesis strategies and applications of "this compound" Kaddouri et al., 2022.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound “2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde” are currently unknown . This compound is a unique chemical used in early discovery research
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it will be possible to understand the biochemical pathways that this compound influences.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to discuss how environmental factors might influence its action .
Analyse Biochimique
Biochemical Properties
2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain aldehyde dehydrogenases, affecting their catalytic activity. Additionally, this compound can interact with various amino acids, forming Schiff bases that are crucial in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity and promoting cellular health. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenases and cytochrome P450s, influencing their activity and the overall metabolic flux. This compound can also affect metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and regulatory proteins. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, ensuring its proper function .
Propriétés
IUPAC Name |
2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-6-13(9-16)11(2)15(10)8-12-4-3-5-14-7-12/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCWCMMYKNHTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390343 |
Source


|
| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878424-30-7 |
Source


|
| Record name | 2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)
